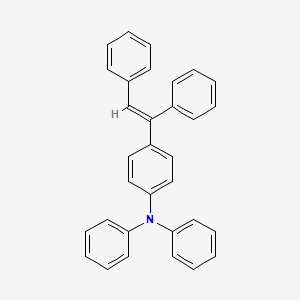
4-(1,2-Diphenylvinyl)-N,N-diphenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,2-Diphenylvinyl)-N,N-diphenylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a diphenylvinyl group attached to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Diphenylvinyl)-N,N-diphenylaniline typically involves the reaction of diphenylacetylene with aniline derivatives under specific conditions. One common method is the palladium-catalyzed coupling reaction, which provides high yields and selectivity. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene. The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions. The process is optimized for high efficiency and cost-effectiveness, ensuring the production of large quantities of the compound with minimal impurities. The use of continuous flow reactors and advanced purification techniques further enhances the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,2-Diphenylvinyl)-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(1,2-Diphenylvinyl)-N,N-diphenylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 4-(1,2-Diphenylvinyl)-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating electron transfer processes in organic electronic devices. In biological systems, it may interact with cellular receptors and enzymes, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Diphenylimidazole: Shares structural similarities but differs in its heterocyclic core.
Diphenylcyclopropenone: Another aromatic compound with distinct reactivity and applications.
Tetraphenylethylene: Known for its aggregation-induced emission properties.
Uniqueness
4-(1,2-Diphenylvinyl)-N,N-diphenylaniline is unique due to its specific structural arrangement, which imparts distinct electronic and photophysical properties
Propiedades
Fórmula molecular |
C32H25N |
|---|---|
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
4-[(E)-1,2-diphenylethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C32H25N/c1-5-13-26(14-6-1)25-32(27-15-7-2-8-16-27)28-21-23-31(24-22-28)33(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-25H/b32-25+ |
Clave InChI |
DLINWORGAUMKEA-WGPBWIAQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


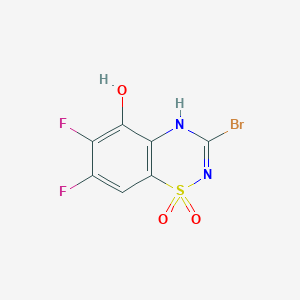
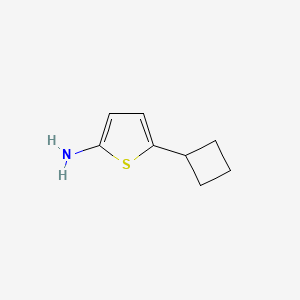
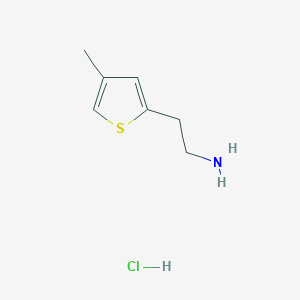
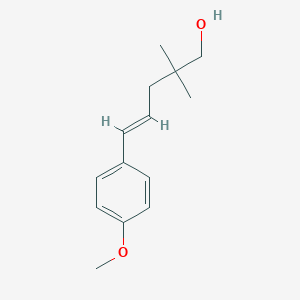

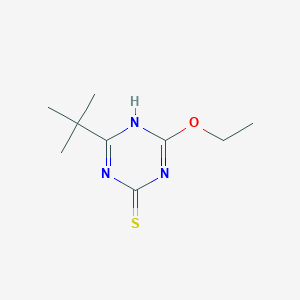

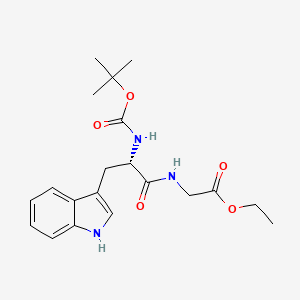
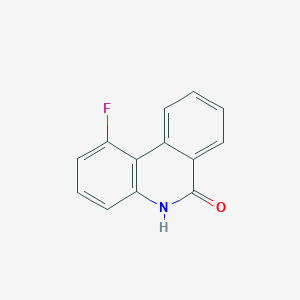
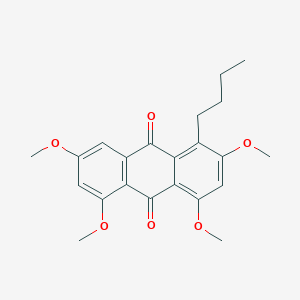

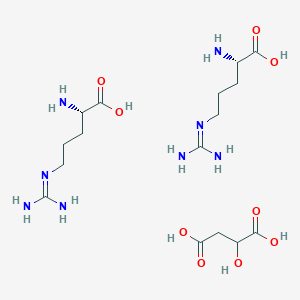
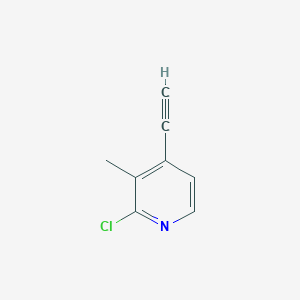
![N10,N10'-Di(naphthalen-1-yl)-N10,N10'-diphenyl-[9,9'-bianthracene]-10,10'-diamine](/img/structure/B13132677.png)
